(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol CAS 1261233-81-1 properties
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol CAS 1261233-81-1 properties
An In-depth Technical Guide to (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol (CAS 1261233-81-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, a chiral building block of significant interest in medicinal chemistry. The document details its physicochemical properties, provides a robust synthetic protocol, explores its potential applications in drug discovery, and outlines essential safety and handling procedures. The content is structured to deliver expert insights and actionable data for professionals in the field.
Physicochemical and Spectroscopic Profile
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is a substituted pyrrolidine derivative. The pyrrolidine ring is a highly valued scaffold in pharmaceutical science, prized for its non-planar, three-dimensional structure which allows for effective exploration of pharmacophore space.[1][2] The specific stereochemistry at the C3 position and the presence of the 4-chlorobenzyl group make this molecule a versatile intermediate for creating complex and specific molecular architectures.
Key Properties
A summary of the core physicochemical properties is presented below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.
| Property | Value | Source |
| CAS Number | 1261233-81-1 | [3] |
| Molecular Formula | C₁₁H₁₄ClNO | [3][4] |
| Molecular Weight | 211.69 g/mol | [3] |
| Polar Surface Area (PSA) | 23.5 Ų | [4] |
| LogP (octanol/water) | 1.39 | [4] |
Spectroscopic Characterization (¹H and ¹³C NMR)
While specific spectral data for this exact compound is not publicly available, its structure allows for a reliable prediction of its Nuclear Magnetic Resonance (NMR) spectra based on established chemical shift principles.[5] Characterization is crucial for confirming identity and purity post-synthesis. In an achiral solvent like CDCl₃, the NMR spectra of enantiomers are identical.[6]
Expected ¹H NMR (in CDCl₃):
-
Aromatic Protons (7.2-7.4 ppm): Two doublets, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
-
Benzyl Protons (~3.6 ppm): A singlet integrating to 2H, corresponding to the CH₂ group between the phenyl ring and the pyrrolidine nitrogen.
-
Pyrrolidine H-3 (~4.4 ppm): A multiplet integrating to 1H, the proton on the carbon bearing the hydroxyl group.
-
Pyrrolidine H-2, H-5 (~2.5-3.0 ppm): A series of complex multiplets integrating to 4H, corresponding to the protons adjacent to the nitrogen.
-
Pyrrolidine H-4 (~1.8-2.2 ppm): Multiplets integrating to 2H, corresponding to the protons adjacent to the C-3 carbon.
-
Hydroxyl Proton (variable): A broad singlet, the chemical shift of which is dependent on concentration and temperature.
Expected ¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Four signals expected between ~128 ppm and ~138 ppm, including the carbon attached to the chlorine atom.
-
Pyrrolidine C-3 (~70 ppm): The carbon atom bonded to the hydroxyl group.
-
Benzyl Carbon (~60 ppm): The CH₂ carbon of the benzyl group.
-
Pyrrolidine C-2, C-5 (~55-65 ppm): The two carbon atoms adjacent to the nitrogen.
-
Pyrrolidine C-4 (~35-45 ppm): The remaining carbon of the pyrrolidine ring.
A standardized protocol ensures reproducibility of analytical results.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Acquisition: Record the spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[7] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[6]
Synthesis and Purification
The synthesis of N-substituted pyrrolidines is a well-established area of organic chemistry.[8][9] A highly efficient and logical approach for preparing (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is through the direct N-alkylation of (S)-3-pyrrolidinol with 4-chlorobenzyl chloride. This method is reliable and utilizes readily available starting materials.
Caption: Synthetic workflow for (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction, isolation, and purification.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-3-pyrrolidinol (1.0 eq.), 4-chlorobenzyl chloride (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Causality: Potassium carbonate is chosen as a mild, inexpensive base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Using a slight excess of the alkylating agent ensures complete consumption of the starting pyrrolidinol.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.2 M with respect to (S)-3-pyrrolidinol.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Isolation: Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and subject it to aqueous extraction to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Applications in Medicinal Chemistry and Drug Development
The pyrrolidine nucleus is a cornerstone of modern drug design, appearing in 37 FDA-approved drugs.[1] Its utility stems from its ability to introduce chirality and a defined three-dimensional geometry, which are critical for selective binding to biological targets.
Role as a Key Intermediate for Enzyme Inhibitors
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is structurally analogous to scaffolds used in the development of potent and selective enzyme inhibitors. A notable example is the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme that is a high-value target in oncology, particularly for acute myeloid leukaemia.[10]
Research has shown that 4-(pyrrolidin-3-yl)benzonitrile derivatives are effective reversible inhibitors of LSD1.[10] (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol represents a "scaffold-hop" from these known inhibitors, replacing the benzonitrile group with a chlorobenzyl moiety. This modification can alter key drug properties such as solubility, metabolic stability, and binding interactions within the enzyme's active site, potentially leading to improved efficacy or a more favorable safety profile. This work highlights the value of exploring structurally diverse but related scaffolds to develop new therapeutic agents.[10]
Caption: Scaffold-hopping from a known inhibitor to the target molecule.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is not available, a robust safety assessment can be made based on the parent pyrrolidine structure and general chemical handling principles. Pyrrolidine itself is classified as a highly flammable liquid that causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[11]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and/or face shield).[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources.[11] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[11]
-
Store locked up to prevent unauthorized access.
Conclusion
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is a valuable chiral building block with significant potential for application in drug discovery and development. Its defined stereochemistry and structural similarity to known bioactive molecules make it an attractive starting point for the synthesis of novel enzyme inhibitors and other therapeutic agents. The synthetic route is straightforward, and with appropriate safety precautions, this compound can be handled safely in a laboratory setting. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their programs.
References
- MilliporeSigma. (2025).
- CABQ.gov. (n.d.).
- Greenbook.net. (2008).
- Alfa Aesar. (2009).
- sgreen Stuff. (2020).
- MolCore. (n.d.). 1261233-81-1 | (S)-1-(4-Chlorobenzyl)pyrrolidin-3-ol.
- The Royal Society of Chemistry. (2013).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
- Guidechem. (n.d.). 1-(4-chlorobenzyl)pyrrolidin-3-ol 415946-61-1.
- El-Gazzar, A. R. B. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549.
- Sigma-Aldrich. (n.d.). Pyrrolidine 99%.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
- Ibrar, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- MestreNova. (n.d.).
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4688-4692.
- Alcudia, A., et al. (2008). Synthesis of a New Chiral Pyrrolidine. Molecules, 13(10), 2445-2454.
- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. Page loading... [guidechem.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. socccd-keenan.newlook.safecollegessds.com [socccd-keenan.newlook.safecollegessds.com]
- 12. assets.greenbook.net [assets.greenbook.net]
